molecular formula C9H13NO2 B15369764 3-methoxy-N-(methoxymethyl)aniline CAS No. 253597-52-3

3-methoxy-N-(methoxymethyl)aniline

Cat. No.: B15369764
CAS No.: 253597-52-3
M. Wt: 167.20 g/mol
InChI Key: HMKAOFLTPLZDBZ-UHFFFAOYSA-N
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Description

3-Methoxy-N-(methoxymethyl)aniline is a substituted aniline derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. Compounds with methoxy and methoxymethyl substitutions on the aniline ring are frequently explored as key intermediates in the development of more complex molecular structures. Its structure, featuring both an amine group and ether functionalities, makes it a valuable precursor for synthesizing compounds such as ligands for metal-catalyzed reactions or for the construction of heterocyclic systems. Researchers utilize this chemical in the development of novel substances for various applications, including the study of structure-activity relationships. As with many novel synthetic intermediates, its high-potency characteristics require careful handling. This product is intended for laboratory research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

CAS No.

253597-52-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methoxy-N-(methoxymethyl)aniline

InChI

InChI=1S/C9H13NO2/c1-11-7-10-8-4-3-5-9(6-8)12-2/h3-6,10H,7H2,1-2H3

InChI Key

HMKAOFLTPLZDBZ-UHFFFAOYSA-N

Canonical SMILES

COCNC1=CC(=CC=C1)OC

Origin of Product

United States

Biological Activity

3-Methoxy-N-(methoxymethyl)aniline is an organic compound notable for its unique functional groups, which contribute to its biological activity. This article aims to provide a comprehensive overview of its biological interactions, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : Approximately 195.24 g/mol
  • Functional Groups : Contains a methoxy group (-OCH3_3) and a methoxymethyl group (-OCH2_2CH3_3) attached to an aniline backbone.

The presence of these functional groups significantly influences the compound's reactivity and biological interactions, particularly in modulating enzyme activity and receptor binding.

Enzyme Interactions

Research indicates that 3-methoxy-N-(methoxymethyl)aniline interacts with various enzymes, affecting metabolic pathways. The methoxymethyl group enhances its binding affinity to specific enzymes, potentially leading to modulation of biochemical pathways. For instance, studies have shown that this compound may influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

Receptor Binding

The compound's structural characteristics allow it to bind effectively to certain receptors, which may play a role in therapeutic applications. Preliminary studies suggest that it could interact with neurotransmitter receptors, impacting neurological functions. This interaction is particularly relevant in the context of developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of 3-methoxy-N-(methoxymethyl)aniline:

  • Antioxidant Activity : A study demonstrated that compounds with similar structures exhibit significant antioxidant properties, suggesting that 3-methoxy-N-(methoxymethyl)aniline may also possess this activity. This property can be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell membranes, leading to cell death .
  • Pharmacological Applications : Investigations into the pharmacological applications highlight its potential as a lead compound in drug development, particularly for conditions related to inflammation and cancer due to its ability to modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-methoxy-N-(methoxymethyl)aniline, a comparison with structurally similar compounds can be insightful:

Compound NameBiological ActivityKey Findings
4-Methoxy-N-(methoxymethyl)anilineModerate enzyme inhibitionEffective against certain cancer cell lines
N,N-Dimethyl-3-methoxyanilineAntioxidant and anti-inflammatory effectsExhibits significant free radical scavenging
MethoxyphenylacetamideAntimicrobial propertiesEffective against Gram-positive bacteria

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly influence electronic properties and reactivity:

Compound Substituent(s) on Ring Key Properties/Effects Reference
3-Methoxy-N-(methoxymethyl)aniline 3-OCH₃ Electron-donating; enhances resonance stabilization
2-Chloro-N-(methoxymethyl)aniline 2-Cl Electron-withdrawing; increases electrophilicity
3-Methoxy-N-(4-nitrophenyl)aniline 3-OCH₃, 4-NO₂ (N-substituent) Nitro group reduces amine basicity; stabilizes charge
3-Methoxy-N,N-dimethylaniline 3-OCH₃, N(CH₃)₂ Dimethyl groups increase steric hindrance; lowers solubility in water

Key Observations :

  • Methoxy at the 3-position (as in the target compound) donates electrons via resonance, stabilizing intermediates in electrophilic substitution reactions.
  • Chlorine at the 2-position (as in ) withdraws electrons, making the ring more reactive toward nucleophiles.

Nitrogen Substituent Effects

The N-substituent modulates steric bulk, solubility, and biological activity:

Compound N-Substituent Key Properties/Effects Reference
3-Methoxy-N-(methoxymethyl)aniline -CH₂-O-CH₃ Moderate steric bulk; enhances solubility in ethers/alcohols
N-(4-Fluorobenzyl)-3-methoxy-N-((4-phenylthiazol-2-yl)methyl)aniline -CH₂-C₆H₄F and -CH₂-thiazole Bulky substituents reduce solubility; thiazole may confer biological activity
3-Methoxy-N-(3-phenylpropyl)aniline -(CH₂)₃-C₆H₅ Long alkyl chain increases lipophilicity
3-Methoxy-N-(2-methyl-1-phenylallyl)aniline Branched allyl group Steric hindrance may limit reactivity

Key Observations :

  • Methoxymethyl substituents balance solubility and reactivity, making the target compound suitable for synthetic modifications.
  • Bulky groups (e.g., thiazole in ) may hinder crystallization but improve bioactivity in drug discovery contexts.

Key Observations :

  • Metal-free methods (e.g., ) achieve moderate yields, aligning with green chemistry trends.
  • Sterically hindered substrates (e.g., allyl groups in ) often result in lower yields due to reduced reaction efficiency.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-N-(methoxymethyl)aniline, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via alkylation of 3-methoxyaniline with methoxymethyl halides (e.g., methoxymethyl chloride or bromide) under basic conditions. A common method involves using potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C). Optimization strategies include controlling stoichiometric ratios (1:1.2 molar ratio of aniline to alkylating agent), inert atmosphere to prevent oxidation, and post-reaction purification via column chromatography to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing 3-methoxy-N-(methoxymethyl)aniline, and how can data interpretation resolve structural ambiguities?

Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns on the aromatic ring and methoxymethyl group. For example, the methoxy protons appear as singlets at ~3.3 ppm, while the N-methoxymethyl group shows characteristic splitting patterns .
  • IR Spectroscopy : To identify N–H stretching (3300–3500 cm⁻¹) and C–O bonds (1050–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₈H₁₁NO, [M+H]⁺ = 138.0913) and detects fragmentation patterns .

Q. What are the key stability considerations and recommended storage protocols for 3-methoxy-N-(methoxymethyl)aniline to prevent degradation?

The compound is sensitive to moisture and oxidation. Storage under inert gas (argon or nitrogen) at room temperature (RT) in amber glass vials is recommended. Purity should be verified periodically via HPLC (>97% by area), and degradation products (e.g., oxidized quinones) monitored using TLC or GC-MS .

Advanced Research Questions

Q. How does the electronic structure of 3-methoxy-N-(methoxymethyl)aniline influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

The methoxy group at the meta position donates electron density via resonance, activating the aromatic ring toward EAS. Computational studies (e.g., DFT) reveal enhanced nucleophilicity at the para position relative to the methoxy group, directing substitutions to C4. This regioselectivity is critical for designing derivatives for drug discovery .

Q. What strategies can be employed to utilize 3-methoxy-N-(methoxymethyl)aniline as a building block in multi-step syntheses of heterocyclic compounds?

The compound serves as a precursor for:

  • Thiazole derivatives : React with thioureas or α-haloketones to form thiazole cores, as demonstrated in the synthesis of antimicrobial agents .
  • Indole analogs : Cyclization via Buchwald-Hartwig coupling or palladium-catalyzed reactions . Reaction yields are improved by microwave-assisted synthesis (120°C, 30 min) and catalyst screening (e.g., Pd(PPh₃)₄ vs. Xantphos) .

Q. How can computational chemistry methods predict the interaction between 3-methoxy-N-(methoxymethyl)aniline and biological targets observed in enzyme inhibition studies?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes like cytochrome P450 or kinases. For example, the methoxymethyl group forms hydrogen bonds with catalytic residues (e.g., Asp168 in HIV-1 protease), while the aromatic ring engages in π-π stacking with hydrophobic pockets .

Q. What analytical approaches are required to resolve contradictions in reported biological activity data for 3-methoxy-N-(methoxymethyl)aniline derivatives?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) arise from variations in:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. saline).
  • Purity : Batch-to-batch differences detected via HPLC-MS .
  • Target selectivity : Use of isoform-specific enzymes (e.g., COX-2 vs. COX-1) clarifies selectivity profiles .

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